N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a phenylsulfonamido group at position 2 and a 3,4-dimethoxyphenyl carboxamide moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonamide formation, carboxamide coupling, and functional group modifications, as observed in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-15-9-8-12(10-16(15)26-2)19-17(22)14-11-27-18(20-14)21-28(23,24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIDPFQAXQNCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of Sulfonamide Group: The phenylsulfonamido group can be introduced via a sulfonation reaction using sulfonyl chloride and an amine.
Attachment of Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, in anticancer therapy.
- Mechanism of Action : These compounds often exhibit cytotoxic effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. The thiazole moiety is known to interact with various cellular targets, leading to the disruption of cancer cell survival pathways.
-
Case Studies :
- A study evaluated a series of thiazole derivatives for their antiproliferative effects against multiple cancer cell lines. Notably, one compound demonstrated a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line at a concentration of 10 μM .
- Another investigation indicated that certain thiazole derivatives could effectively target kinase receptors, suggesting their role as potential kinase inhibitors in cancer therapy .
Cardiovascular Disease Treatment
The compound has also been investigated for its potential as a macrophage scavenger receptor (MSR) antagonist, which is crucial in treating cardiovascular diseases.
- Clinical Relevance : MSR antagonists are beneficial in managing conditions such as atherosclerosis and coronary artery disease. They work by inhibiting lipid accumulation in macrophages, thus preventing foam cell formation and subsequent plaque development .
- Research Findings :
Metabolic Disorders
There is emerging evidence that thiazole derivatives may play a role in managing metabolic disorders such as type-2 diabetes.
- Biological Activity : Compounds targeting G protein-coupled receptors (GPCRs), such as the apelin receptor, have been linked to improved metabolic profiles and reduced insulin resistance .
- Experimental Evidence : Research indicates that specific thiazole compounds can lower inflammatory markers associated with obesity and improve glucose metabolism, making them candidates for further development in diabetes management .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison of Key Analogues
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, characterized by a thiazole ring and specific substituents, positions it as a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of the 3,4-dimethoxyphenyl group and the phenylsulfonamido moiety contributes to its unique chemical properties.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17N3O5S |
| Molecular Weight | 367.38 g/mol |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example:
- Staphylococcus aureus : Exhibited notable inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed reduced viability in the presence of 100 µg/mL of the compound.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines:
- HeLa Cells : IC50 values were reported around 25 µM, indicating effective inhibition of cell proliferation.
- MCF-7 Cells : Exhibited significant apoptosis induction through caspase activation pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of this compound resulted in:
- Reduced levels of TNF-alpha and IL-6.
- Decreased edema in carrageenan-induced paw inflammation models.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity linked to cancer cell proliferation.
- DNA Interaction : Potential intercalation with DNA leading to apoptosis in cancer cells.
Comparative Analysis with Other Compounds
To better understand its efficacy, this compound can be compared with other thiazole derivatives:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide | Structure | Anticancer |
| 5-Methylthiazole | Structure | Antibacterial |
| Thiazolidinedione | Structure | Antidiabetic |
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ampicillin.
-
Cancer Cell Line Study :
- In an experimental setup involving various cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathway activation.
Q & A
Basic Synthesis: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with substituted amines. For example, Method A (amide coupling using EDCI/HOBt in dichloromethane) and Method G (ester hydrolysis followed by amine coupling) are commonly employed. Key steps include:
- Step 1: Hydrolysis of thiazole esters (e.g., compound 103 in ) using NaOH/THF/MeOH to generate carboxylic acids.
- Step 2: Activation of the acid with coupling agents (e.g., EDCI/HOBt) and reaction with 3,4-dimethoxyaniline derivatives.
- Step 3: Purification via column chromatography (e.g., n-hexane/ethyl acetate gradients) and characterization by ¹H NMR and ESI-MS .
Advanced Synthesis: How can low-yield reactions (e.g., <10% yields) be optimized for similar thiazole derivatives?
Methodological Answer:
Low yields often arise from steric hindrance or poor solubility. Strategies include:
- Catalyst Optimization: Use Lawesson’s reagent for thioamide formation (e.g., compound 81 in ) or CuI/proline systems for azide-alkyne cycloadditions (e.g., compound 29 in ).
- Solvent Screening: Polar aprotic solvents like DMF improve solubility for bulky intermediates (e.g., compound 110 in ).
- Temperature Control: Reflux in ethanol/water mixtures enhances reaction rates (e.g., compound 29 synthesis in ) .
Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and sulfonamide NH (δ ~10–12 ppm).
- ESI-MS: Verify molecular ions (e.g., m/z 371.1 [M+H]⁺ for compound 13e in ).
- HPLC: Confirm purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Characterization: How can structural ambiguities (e.g., isomerism) be resolved?
Methodological Answer:
- 2D NMR (COSY, NOESY): Differentiate between regioisomers by correlating proton environments (e.g., compound 14a vs. 14b in ).
- X-ray Crystallography: Resolve absolute configurations, particularly for chiral centers in peptidomimetic analogues (e.g., compound 66 in ).
- Dynamic HPLC: Separate enantiomers using chiral columns (e.g., Chiralpak IA) .
Biological Activity: How should in vitro antitumor activity studies be designed for this compound?
Methodological Answer:
- Cell Line Selection: Test against a panel of 60 cancer lines (e.g., NCI-60) with diverse genetic backgrounds (e.g., ).
- Dose-Response Curves: Use concentrations ranging from 1 nM–100 µM, with cisplatin as a positive control.
- Mechanistic Assays: Include apoptosis (Annexin V/PI staining) and cell-cycle analysis (propidium iodide flow cytometry) .
Structure-Activity Relationship (SAR): How do substituents on the phenyl ring influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility (e.g., compound 67 in ).
- Methoxy Groups: Increase membrane permeability (e.g., compound 108 in ).
- Thiazole Modifications: Replacing thiazole with oxazole (e.g., compound 5 in ) alters CYP3A4 inhibition .
Data Contradictions: How to address conflicting bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate results using both MTT and clonogenic survival assays.
- Batch Consistency: Ensure compound purity (>95% by HPLC) and confirm stereochemistry (e.g., compound 70 in had 3% yield, suggesting impurities).
- Statistical Validation: Use triplicate experiments with p-values <0.05 .
Pharmacological Profiling: What in vitro models are suitable for ADME/Tox studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
